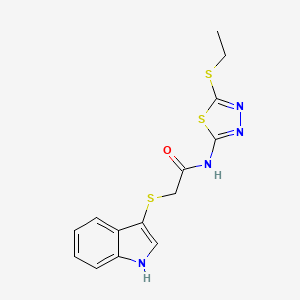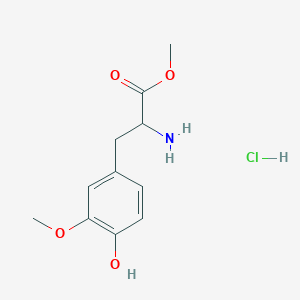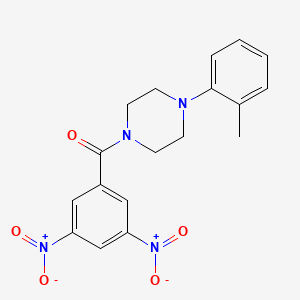
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide, also known as IBT, is a synthetic compound that has been the subject of scientific research due to its potential for use in various biomedical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Isoquinoline Derivatives : A study detailed the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, highlighting methodologies that could potentially apply to the synthesis of structurally related compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide. These compounds were evaluated for antineoplastic activity, showcasing the diverse potential of isoquinoline derivatives in scientific research (Liu, Lin, Penketh, & Sartorelli, 1995).
Metal-Free Synthesis of Isoquinolinones : Another study presented a metal-free synthesis approach for isoquinolinonediones, starting from ketones and alcohols. This method involves C(sp3)–H bond cleavage and could be a relevant synthetic route for related compounds (Zhu, Zhou, & Xia, 2016).
Potential Applications
Anticancer Activity : Research on derivatives of isoquinoline and tetrahydroquinoline has shown potential in anticancer activity. For instance, novel quinolines carrying various moieties were synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating the potential of similar structures for anticancer applications (Ghorab, Alsaid, Al-Dosari, Ragab, Al-Mishari, & Almoqbil, 2016).
Histone Deacetylase Inhibitors : Compounds based on the tetrahydroquinoline framework have been developed as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to cancer cells. This highlights the potential therapeutic research applications of structurally related compounds (Liu et al., 2015).
Fluorescence Sensors : The synthesis of new fluorophores based on isoquinoline derivatives for the labeling of nucleosides and oligodeoxyribonucleotides suggests applications in biochemical sensors and research tools (Singh & Singh, 2007).
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to exert their effects through interactions with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s known that thiq-based compounds can influence various biochemical pathways, leading to downstream effects that can impact various biological processes .
Result of Action
Thiq-based compounds are known to exert diverse biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of many compounds .
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-11-14(7-8-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVSURMBMBVDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2993419.png)

![N-cyclopentyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2993423.png)
![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2993428.png)
![1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2993430.png)
![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)


![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

